4-Amino-6-ethoxy-2-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. The compound features an amino group at the fourth position and an ethoxy group at the sixth position of the quinoline ring, along with a methyl group at the second position. This unique structure contributes to its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize related compounds.
Research indicates that 4-amino-6-ethoxy-2-methylquinoline exhibits significant biological activities, including:
The synthesis of 4-amino-6-ethoxy-2-methylquinoline can be achieved through several methods:
4-Amino-6-ethoxy-2-methylquinoline has various applications, including:
Interaction studies involving 4-amino-6-ethoxy-2-methylquinoline have demonstrated its potential effects on various biological targets:
Several compounds share structural similarities with 4-amino-6-ethoxy-2-methylquinoline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-6-methoxy-2-methylquinoline | C₁₁H₁₂N₂O | Contains a methoxy group instead of an ethoxy group |
| 4-Chloro-6-fluoro-2-methylquinoline | C₁₂H₈ClF₁N | Halogenated derivative, showing different reactivity |
| 6-Ethoxyquinoline | C₁₂H₁₃N₁O | Lacks amino substitution at the 4-position |
These compounds illustrate variations in functional groups that influence their chemical reactivity and biological activity. The presence of different substituents allows researchers to explore diverse pharmacological profiles and mechanisms of action.